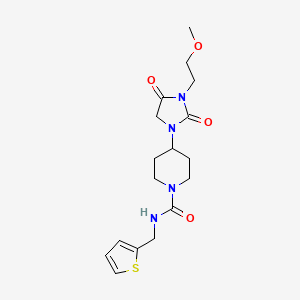

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S/c1-25-9-8-20-15(22)12-21(17(20)24)13-4-6-19(7-5-13)16(23)18-11-14-3-2-10-26-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUDIHPQYOGKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide , with CAS number 2210054-15-0 , is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure features several functional groups, including an imidazolidinone ring, a piperidine ring, and a thiophene moiety, which may contribute to its pharmacological properties.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 366.4 g/mol . The presence of various functional groups suggests a complex interaction profile with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₄S |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 2210054-15-0 |

The biological activity of this compound likely involves its interaction with specific molecular targets within biological systems. The imidazolidinone and piperidine rings are known to participate in various biochemical pathways, potentially modulating enzyme activity or receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition: The structure may allow for binding to active sites on enzymes, inhibiting their function.

- Receptor Modulation: The compound might act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, particularly in oncology and neurology.

Case Studies and Research Findings

- Antitumor Activity: Preliminary studies suggest that compounds similar in structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to inhibit tumor growth in melanoma models through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects: Piperidine derivatives are often explored for their neuroprotective properties. Research indicates that compounds targeting the central nervous system can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties: Some studies have reported that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that could be harnessed for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antitumor properties . Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing imidazolidinone frameworks have shown promise in targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

Studies have highlighted the potential of this compound as an antimicrobial agent . Its structural components allow for interactions with bacterial cell membranes or metabolic pathways, which can inhibit growth or induce cell death in pathogenic microorganisms. This aspect is particularly relevant given the rising concerns over antibiotic resistance .

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals targeting specific receptors or enzymes involved in disease processes. Its unique chemical features allow for modifications that can enhance efficacy and reduce side effects. For example, the piperidine moiety can be altered to improve binding affinity to biological targets .

Case Studies

Several studies have explored the biological effects of compounds structurally related to 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide:

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

The compound can be synthesized via coupling reactions between activated intermediates, such as acid derivatives (e.g., acyl chlorides) and nucleophilic amines. For example:

- Step 1 : Prepare the imidazolidinone core by reacting 2-methoxyethylamine with urea derivatives under acidic or basic conditions .

- Step 2 : Functionalize the piperidine ring via carboxamide formation using reagents like carbonyldiimidazole (CDI) or thionyl chloride to activate the carbonyl group.

- Step 3 : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination .

Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., HOBt/DCC for amide coupling) to improve yields. Monitor reaction progress via TLC or LC-MS.

Basic: What spectroscopic and chromatographic methods validate its structural integrity?

Answer:

- 1H/13C NMR : Assign peaks for the imidazolidinone (δ ~4.5–5.5 ppm for NH), piperidine ring (δ ~1.5–3.5 ppm), and thiophene protons (δ ~6.5–7.5 ppm) .

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical m/z) .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids).

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict receptor binding modes?

Answer:

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). Parameterize the compound’s partial charges and torsional flexibility .

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values .

- Validation : Cross-reference with experimental IC50 values from radioligand binding assays to refine models .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity.

- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC50/IC50 values. Normalize data to positive/negative controls .

- Off-Target Screening : Test against related receptors (e.g., V1a/V2 for vasopressin targets) to rule out cross-reactivity .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences between groups.

Advanced: How does thiophene substitution impact pharmacokinetics?

Answer:

- Lipophilicity : Replace the thiophene with phenyl or pyridyl groups and measure logP (shake-flask method). Increased lipophilicity may enhance membrane permeability but reduce solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Thiophene rings may undergo CYP450-mediated oxidation; introduce electron-withdrawing groups (e.g., fluorine) to slow metabolism .

- SAR Studies : Synthesize analogs with methyl/fluoro substituents on the thiophene and correlate changes with in vivo half-life (e.g., rodent PK studies) .

Advanced: What methods ensure enantiomeric purity during synthesis?

Answer:

- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective imidazolidinone formation .

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards.

- Crystallization : Perform recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) to isolate desired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.